Boc-4-(2-aminophenyl)butanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-4-(2-aminophenyl)butanoic acid typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. The general synthetic route includes the following steps:
Protection of the Amino Group: The amino group of 4-(2-aminophenyl)butanoic acid is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of this compound: The protected amino acid is then subjected to further reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet industrial demands. These methods often involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-4-(2-aminophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Boc-4-(2-aminophenyl)butanoic acid has several scientific research applications:
Biology: The compound is used in proteomics research to study protein structures and functions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Boc-4-(2-aminophenyl)butanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions to occur at other sites. Upon removal of the Boc group, the free amino group can participate in further reactions, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Boc-4-(2-aminophenyl)butanoic acid: Known for its role in proteomics research and organic synthesis.
Boc-4-(2-aminophenyl)propanoic acid: Similar structure but with a shorter carbon chain.
Boc-4-(2-aminophenyl)pentanoic acid: Similar structure but with a longer carbon chain.
Uniqueness
This compound is unique due to its specific carbon chain length and the presence of the Boc-protected amino group. This makes it particularly useful in the synthesis of peptides and other complex molecules, where selective protection and deprotection of functional groups are crucial .
Properties
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12-9-5-4-7-11(12)8-6-10-13(17)18/h4-5,7,9H,6,8,10H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUBKGRYPOKYJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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